molecular formula C4H10FNO2S B13588589 (3R)-3-fluorobutane-1-sulfonamide

(3R)-3-fluorobutane-1-sulfonamide

Cat. No.: B13588589
M. Wt: 155.19 g/mol
InChI Key: HFBKMGAWRUJXAR-SCSAIBSYSA-N
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Description

(3R)-3-fluorobutane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of a fluorine atom in the compound’s structure can significantly influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-fluorobutane-1-sulfonamide typically involves the introduction of a fluorine atom into a butane-1-sulfonamide precursor. One common method is the nucleophilic substitution reaction where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a hydroxyl group) with a fluorine atom under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-fluorobutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-fluorobutane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-fluorobutane-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-chlorobutane-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    (3R)-3-bromobutane-1-sulfonamide: Contains a bromine atom instead of fluorine.

    (3R)-3-iodobutane-1-sulfonamide: Contains an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3R)-3-fluorobutane-1-sulfonamide makes it unique due to the strong electronegativity and small size of fluorine. This can lead to enhanced stability, increased lipophilicity, and improved binding affinity to biological targets compared to its halogenated analogs.

Properties

Molecular Formula

C4H10FNO2S

Molecular Weight

155.19 g/mol

IUPAC Name

(3R)-3-fluorobutane-1-sulfonamide

InChI

InChI=1S/C4H10FNO2S/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3,(H2,6,7,8)/t4-/m1/s1

InChI Key

HFBKMGAWRUJXAR-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CCS(=O)(=O)N)F

Canonical SMILES

CC(CCS(=O)(=O)N)F

Origin of Product

United States

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